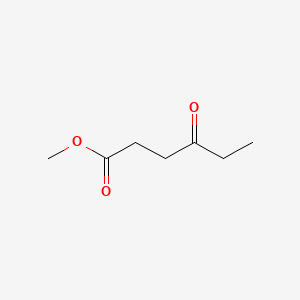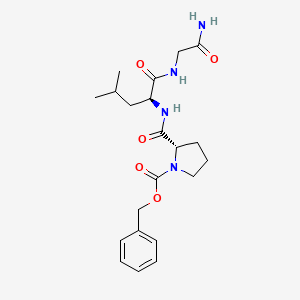
Alfa-L-Ramnosa
Descripción general
Descripción
La L-ramnosa monohidratada es un azúcar desoxi que se encuentra de forma natural, principalmente en su forma L como L-ramnosa (6-desoxi-L-manosa). Es un componente de muchas paredes celulares vegetales y paredes celulares bacterianas, contribuyendo a su integridad estructural y patogenicidad . Este azúcar también está presente en varios glucósidos de plantas y se utiliza en diferentes aplicaciones científicas e industriales.
Aplicaciones Científicas De Investigación
La L-ramnosa monohidratada tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Se utiliza en el estudio de las estructuras de la pared celular bacteriana y sus vías biosintéticas.
Medicina: Se emplea en inmunoterapias contra el cáncer como inmunógenos conjugados a L-ramnosa.
Industria: Se utiliza como edulcorante y en la producción de sabores durante la preparación de alimentos.
Mecanismo De Acción
La L-ramnosa no es absorbida por los humanos, pero es fermentada por los microbios intestinales. La suplementación con L-ramnosa ralentiza el vaciado gástrico . En las bacterias, la L-ramnosa es captada por el sistema de transporte RhaT, convertida en L-ramnulosa por una isomerasa (RhaA) y luego fosforilada por una cinasa (RhaB). El ramnulosa-1-fosfato resultante es hidrolizado por una aldolasa (RhaD) en dihidroxiacetona fosfato y L-lactaldehído .
Análisis Bioquímico
Biochemical Properties
Alpha-L-Rhamnose is involved in several biochemical reactions, primarily through its interaction with specific enzymes and proteins. One of the key enzymes that interact with Alpha-L-Rhamnose is alpha-L-rhamnosidase, which hydrolyzes the terminal alpha-L-Rhamnose residues from various natural glycosides . This enzyme is found in animals, plants, and microorganisms and plays a significant role in the degradation of rhamnose-containing compounds. Additionally, Alpha-L-Rhamnose interacts with glycosyltransferases, which are responsible for the transfer of sugar moieties to various substrates, influencing the synthesis of glycoproteins and glycolipids .
Cellular Effects
Alpha-L-Rhamnose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, Alpha-L-Rhamnose is involved in the catabolic pathway, where it is converted into dihydroxyacetone phosphate and L-lactaldehyde, which are further metabolized for energy production . In plant cells, Alpha-L-Rhamnose is a component of pectin, a polysaccharide that contributes to cell wall structure and rigidity. The presence of Alpha-L-Rhamnose in pectin influences cell wall remodeling and plant growth .
Molecular Mechanism
At the molecular level, Alpha-L-Rhamnose exerts its effects through specific binding interactions with enzymes and proteins. For instance, alpha-L-rhamnosidase binds to the non-reducing end of Alpha-L-Rhamnose, catalyzing its hydrolysis . This interaction involves the formation of a glycosidic bond between the enzyme and the sugar molecule, leading to the cleavage of the rhamnose residue. Additionally, Alpha-L-Rhamnose can act as a substrate for glycosyltransferases, which transfer the sugar moiety to various acceptor molecules, influencing the synthesis of complex carbohydrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alpha-L-Rhamnose can change over time due to its stability and degradation. Alpha-L-Rhamnose is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes such as alpha-L-rhamnosidase . Long-term studies have shown that the presence of Alpha-L-Rhamnose can influence cellular functions, including cell growth and differentiation, over extended periods .
Dosage Effects in Animal Models
The effects of Alpha-L-Rhamnose vary with different dosages in animal models. At low doses, Alpha-L-Rhamnose is generally well-tolerated and can be metabolized efficiently. At high doses, it may exhibit toxic or adverse effects, including gastrointestinal disturbances and metabolic imbalances . Threshold effects have been observed, where a certain concentration of Alpha-L-Rhamnose is required to elicit a biological response, beyond which the effects may plateau or become detrimental .
Metabolic Pathways
Alpha-L-Rhamnose is involved in several metabolic pathways, including the rhamnose catabolic pathway in bacteria. This pathway involves the enzymes L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase, which convert Alpha-L-Rhamnose into dihydroxyacetone phosphate and L-lactaldehyde . These intermediates are further metabolized to produce energy and other essential metabolites. In plants, Alpha-L-Rhamnose is a component of pectin biosynthesis, contributing to cell wall structure and function .
Transport and Distribution
Within cells and tissues, Alpha-L-Rhamnose is transported and distributed through specific transporters and binding proteins. In bacterial cells, transporters such as RhaT facilitate the uptake of Alpha-L-Rhamnose from the extracellular environment into the cytoplasm . In plant cells, Alpha-L-Rhamnose is incorporated into pectin and other polysaccharides, influencing its localization and accumulation within the cell wall .
Subcellular Localization
The subcellular localization of Alpha-L-Rhamnose is influenced by targeting signals and post-translational modifications. In bacterial cells, Alpha-L-Rhamnose is primarily localized in the cytoplasm, where it participates in metabolic pathways . In plant cells, Alpha-L-Rhamnose is found in the cell wall as a component of pectin, contributing to cell wall structure and function . The localization of Alpha-L-Rhamnose within specific cellular compartments can affect its activity and interactions with other biomolecules.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La L-ramnosa monohidratada puede cristalizarse a partir de agua o etanol. Cristaliza fácilmente como monohidrato al evaporar una solución en metanol (90%) y agua (10%) .
Métodos de producción industrial: En entornos industriales, la L-ramnosa a menudo se extrae de fuentes naturales como el espino cerval, la hiedra venenosa y las plantas del género Uncaria. También se produce mediante ciertas microalgas y bacterias . El proceso de extracción generalmente implica la hidrólisis de polisacáridos que contienen ramnosa seguida de purificación y cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones: La L-ramnosa monohidratada sufre varias reacciones químicas, incluyendo:
Oxidación: La L-ramnosa puede oxidarse para producir ácido ramónico.
Reducción: Puede reducirse para producir ramnitol.
Sustitución: La L-ramnosa puede participar en reacciones de glicosilación para formar glucósidos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen ácido nítrico y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de glicosilación a menudo utilizan catalizadores como ácidos o enzimas.
Productos principales:
Oxidación: Ácido ramónico.
Reducción: Ramnitol.
Sustitución: Diversos glucósidos dependiendo del grupo sustituyente.
Comparación Con Compuestos Similares
La L-ramnosa monohidratada es única debido a su estructura de azúcar desoxi y su presencia en las paredes celulares tanto vegetales como bacterianas. Compuestos similares incluyen:
L-Fucosa: Otro azúcar desoxi que se encuentra en las glucoproteínas humanas.
L-Arabinosa: Un azúcar pentosa que se encuentra en los polisacáridos vegetales.
D-Manosa: Un azúcar hexosa involucrado en el metabolismo humano.
La L-ramnosa se destaca por su papel específico en la patogenicidad bacteriana y sus aplicaciones en la inmunoterapia contra el cáncer .
Propiedades
IUPAC Name |
(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-HGVZOGFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331435 | |
| Record name | alpha-L-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-42-2 | |
| Record name | α-L-Rhamnose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-L-RHAMNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of α-L-rhamnose?
A1: α-L-Rhamnose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.
Q2: How is the structure of α-L-rhamnose elucidated?
A2: Techniques like NMR spectroscopy, methylation analysis, and periodate oxidation are commonly employed to determine the structure of α-L-rhamnose-containing compounds [].
Q3: How does α-L-rhamnose contribute to bacterial antigenicity?
A3: α-L-Rhamnose is a key component of lipopolysaccharides (LPS) in various bacteria, including Mycobacterium [, , , ], Pseudomonas [, ], and Streptococcus []. These LPS molecules act as antigens, eliciting immune responses in the host. Modifications in the α-L-rhamnose residues within the LPS structure can alter the antigenic properties of the bacteria [, ].
Q4: Are there human monoclonal antibodies that specifically recognize α-L-rhamnose?
A4: Yes, human monoclonal antibodies, such as MH-4H7 and KN-2B11, have been shown to bind specifically to the outer core region of Pseudomonas aeruginosa LPS, recognizing α-L-rhamnose residues as part of their epitope [].
Q5: Can α-L-rhamnose act as a ligand for cellular receptors?
A5: Research suggests that human granulocytes express surface lectins that specifically recognize α-L-rhamnose. These lectins mediate interactions with other cells and their expression is modulated by factors like GM-CSF [].
Q6: What is the role of α-L-rhamnose in the phenolic glycolipid of Mycobacterium leprae?
A6: The phenolic glycolipid I of Mycobacterium leprae, a key antigen in leprosy, contains a specific trisaccharide unit where α-L-rhamnose residues are present. The 3,6-di-O-methyl-β-D-glucopyranosyl-(1→4)-2,3-di-O-methyl-α-L-rhamnopyranosyl-(1→2)-3-O-methyl-α-L-rhamnopyranose trisaccharide has been synthesized, and its role in antibody binding has been investigated [, ].
Q7: How does α-L-rhamnose contribute to the antifungal activity of avenacosides?
A7: Avenacosides, antifungal compounds found in oat leaves, contain α-L-rhamnose as part of their structure. The removal of this sugar by fungal α-rhamnosidases abolishes the antifungal activity of these compounds [].
Q8: What is the role of α-L-rhamnose in the biosynthesis of the group B Streptococcus polysaccharide?
A8: α-L-Rhamnose is a major component of the group-specific antigen polysaccharide in group B Streptococcus. This polysaccharide is composed of four different oligosaccharide units, all linked by a phosphodiester bond involving α-L-rhamnose-containing units [].
Q9: Can α-L-rhamnose be used for the development of diagnostic tools?
A9: Synthetic antigens containing α-L-rhamnose, like the neoglycoprotein TB-NT-P-BSA, show promise as tools for the serodiagnosis of diseases like tuberculosis []. Additionally, understanding the role of α-L-rhamnose in bacterial antigens can aid in developing more effective vaccines and diagnostic tests.
Q10: How can α-L-rhamnose be used in drug delivery?
A10: α-L-Rhamnose-recognizing lectins, found on the surface of certain cells like keratinocytes [], could potentially be exploited for targeted drug delivery. By conjugating drugs to α-L-rhamnose, it might be possible to direct them specifically to cells expressing these lectins [].
Q11: How is computational chemistry used to study α-L-rhamnose?
A11: DFT calculations have been employed to investigate the conformational behavior of α-L-rhamnose-1-phosphate analogues and their potential as mimics for the natural compound []. This approach can help understand the structural features impacting its biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)





